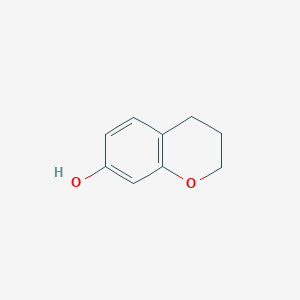

Chroman-7-ol

Description

Overview of Chromans and Benzopyrans in Chemical and Biological Sciences

Benzopyrans are a class of organic compounds that feature a benzene (B151609) ring fused to a pyran ring. ontosight.ai This core structure is the foundation for a vast number of naturally occurring and synthetic molecules. ijbpas.com The benzopyran family is further categorized into various subclasses, including chromans, chromenes, chromones, and coumarins. ontosight.aiderpharmachemica.com These compounds are celebrated for their structural complexity and significant bioactivity. nih.gov

Chromans, which are benzopyran derivatives, are particularly noteworthy in the realm of biology and medicinal chemistry. ijbpas.com The chromane (B1220400) ring system is a structural motif found in a diverse range of natural products, including flavonoids, and is recognized as a potent pharmacophore. core.ac.uk This has led to extensive research into their synthesis and biological evaluation. ontosight.ai Chroman derivatives have demonstrated a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govontosight.aiontosight.ai Their ability to interact with various biological targets makes them a subject of intense investigation in the quest for new therapeutic agents. ontosight.aiontosight.ai

Specificity of Chroman-7-ol within the Chroman Class

This compound is distinguished within the broader chroman class by the presence of a hydroxyl (-OH) group at the 7th position of the chroman ring. This seemingly simple substitution has profound implications for the molecule's chemical properties and biological activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility, crystal packing, and, most importantly, its interaction with biological macromolecules like enzymes and receptors. ontosight.ai

The position of the hydroxyl group is crucial. For instance, in many biologically active chromans, a hydroxyl group at the 6-position is common, as seen in vitamin E (tocopherols and tocotrienols). rsc.org The placement at the 7-position in this compound provides a different electronic and steric environment, which can lead to unique biological activities. This specific hydroxylation pattern is a key feature that medicinal chemists exploit when designing new drug candidates. The 7-hydroxy group is often a key part of the pharmacophore responsible for the desired biological effect, as seen in various synthetic this compound derivatives. acs.org

Historical Context of Research on this compound and its Derivatives

Research into chroman derivatives has a rich history, stemming from the study of naturally occurring compounds. The discovery of vitamin E in 1922, a class of 6-hydroxy-chromanols, was a significant milestone that spurred interest in the biological properties of chroman-based structures. rsc.org Over the decades, the focus expanded from naturally occurring chromanols to the synthesis of novel derivatives with tailored properties.

The development of synthetic methodologies has been crucial in advancing the field. Early methods often involved multi-step syntheses with moderate yields. nih.gov More recent advancements have focused on developing more efficient and stereoselective synthetic routes to access a wider variety of chroman derivatives. scispace.com For example, organocatalytic domino reactions have been employed for the highly enantioselective and diastereoselective synthesis of functionalized chromanes. scispace.com

The exploration of this compound and its derivatives in medicinal chemistry has led to the identification of compounds with potential therapeutic applications. For instance, research has explored their use as anticancer agents and in the treatment of neurodegenerative diseases. core.ac.ukgoogle.com Patents have been filed for novel chroman derivatives, highlighting their commercial potential. google.comgoogle.com

Significance of this compound as a Scaffold in Medicinal Chemistry

The chroman ring system is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target. ijrpc.com The this compound structure, in particular, serves as a versatile starting point for the design and synthesis of new bioactive molecules. researchgate.netnih.gov

Its significance stems from several key attributes:

Structural Rigidity and Conformational Control: The bicyclic nature of the chroman ring provides a degree of rigidity, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target.

Versatility for Functionalization: The this compound scaffold offers multiple sites for chemical modification. The hydroxyl group at position 7, as well as other positions on the aromatic and pyran rings, can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. acs.org

Favorable Physicochemical Properties: Chroman derivatives often possess drug-like properties, making them attractive candidates for further development. core.ac.uk

Proven Biological Activity: A vast body of research has demonstrated the diverse biological activities of compounds containing the chroman scaffold, providing a strong rationale for its continued exploration. ijbpas.comnih.gov

The 7-hydroxy-2-(aminomethyl)chroman moiety, for example, has been identified as a primary D2 agonist pharmacophore, demonstrating the importance of the this compound structure in designing agents for neurological disorders. acs.org Furthermore, the chromanone (chroman-4-one) scaffold, a close relative, is also a highly investigated therapeutic scaffold. researchgate.netnih.gov The development of chromanone-based compounds for conditions like Alzheimer's disease further underscores the value of the broader chroman chemical space in drug discovery. acs.org

Interactive Data Table: Properties of Selected this compound Derivatives

| Compound Name | Molecular Formula | Key Structural Features | Investigated Biological Activity |

| (R)-2-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-chroman-7-ol | C19H21NO2 | This compound with an isoquinoline (B145761) moiety | Potential to bind to specific proteins or influence signaling pathways ontosight.ai |

| (2R,3R,4R)-3-(4-Hydroxy-phenyl)-4-methyl-2-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-chroman-7-ol | C35H37NO4 | This compound with phenyl, methyl, and piperidine (B6355638) substitutions | Potential antioxidant and anti-inflammatory properties ontosight.ai |

| 2-{[3-(1H-Indol-4-yloxy)-propylamino]-methyl}-chroman-7-ol | C23H27N3O3 | This compound linked to an indole (B1671886) moiety | Potential serotonin (B10506) receptor modulation, antioxidant properties ontosight.ai |

| 3-(4-hydroxyphenyl)this compound | C15H14O3 | A basic isoflavan (B600510) structure | Found in serum of Mus musculus ebi.ac.uk |

| (R)-(−)-2-(benzylamino)methyl)this compound | C17H19NO2 | A 2-(aminomethyl)chroman with a benzylamino side chain | Dopamine (B1211576) (DA) D2 partial agonist acs.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVWVIIOKIWERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481777 | |

| Record name | Chroman-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57052-72-9 | |

| Record name | Chroman-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Chroman 7 Ol

Strategies for the De Novo Synthesis of the Chroman-7-ol Core

The de novo synthesis of the this compound core involves the construction of the heterocyclic ring system from acyclic or simpler cyclic precursors. These strategies are fundamental to accessing a wide array of substituted this compound derivatives.

Multi-step Organic Synthesis Approaches

The construction of complex this compound derivatives often necessitates multi-step organic synthesis. ontosight.ai These sequences allow for the precise installation of various functional groups and stereocenters. A common strategy involves the initial synthesis of a substituted chroman ring, followed by further functionalization. For instance, the synthesis of certain this compound derivatives can begin with the acylation of resorcinol (B1680541), followed by nuclear prenylation to form a chroman structure. jocpr.comderpharmachemica.com This chroman can then undergo further reactions, such as condensation with aldehydes, to build more complex molecular architectures. jocpr.comderpharmachemica.com Another multi-step approach might involve the Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and a Mitsunobu cyclization to yield 2-substituted chromans. organic-chemistry.org These extended synthetic sequences provide the flexibility to introduce a wide range of substituents onto the this compound core. barc.gov.in

Condensation Reactions in this compound Synthesis

Condensation reactions are pivotal in the synthesis of the this compound framework and its precursors. ontosight.ai Aldol-type condensations are frequently employed. For example, the reaction of 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone with various substituted benzaldehydes in the presence of an alcoholic alkali solution yields chalcone (B49325) derivatives, which can be precursors to more complex heterocyclic systems. jocpr.comderpharmachemica.com The Kabbe condensation represents another valuable tool in this context. orgsyn.org These condensation reactions are crucial for forging key carbon-carbon bonds, enabling the elaboration of the this compound structure. jocpr.comderpharmachemica.com

Selective Functional Group Transformations for this compound

Selective functional group transformations are essential for the synthesis and derivatization of this compound. ontosight.ai These reactions allow for the modification of specific parts of the molecule without affecting other sensitive functional groups. For example, the hydroxyl group at the 7-position can be selectively acetylated. rsc.org Furthermore, other functional groups on the chroman ring system can be manipulated. For instance, a ketone can be transformed into an oxime, or an acetyl group can be used as a handle for further C-C bond formation. The ability to perform these transformations chemoselectively is critical for the synthesis of complex and highly functionalized this compound derivatives. rsc.orgnih.gov

Nuclear Prenylation in this compound Derivative Synthesis

Nuclear prenylation is a key strategy for introducing isoprenoid side chains onto a phenolic ring, a common step in the synthesis of many natural and synthetic chroman derivatives. This reaction typically involves the reaction of a phenol (B47542), such as resorcinol or its derivatives, with isoprene (B109036) or a related prenylating agent. jocpr.comderpharmachemica.com For example, the reaction of 1-(2,4-dihydroxyphenyl)ethanone with isoprene in the presence of an acid catalyst like polyphosphoric acid (PPA) can yield 2,2-dimethyl-6-acetyl-7-hydroxy chroman. jocpr.com This prenylation step is crucial for constructing the characteristic 2,2-dimethyl-substituted pyran ring of many this compound derivatives. nih.gov

Ring Closure Reactions in this compound Synthesis

The formation of the chroman ring itself is accomplished through various ring-closing reactions. One common method is the intramolecular cyclization of a suitably substituted phenolic precursor. For instance, an oxa-Michael reaction, where a phenolic hydroxyl group attacks an α,β-unsaturated system within the same molecule, can lead to the formation of the chroman ring. organic-chemistry.org Another approach involves the Mitsunobu reaction, which can be used to cyclize a phenolic alcohol to form the chroman ether linkage. organic-chemistry.org Ring-closing metathesis has also emerged as a powerful tool for the synthesis of chroman rings and other heterocyclic systems. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular aryloxycarbonylation can lead to chroman-2,4-diones through a ring-opening/ring-closing sequence. acs.orgscribd.com

Catalyst Systems in this compound Synthesis (e.g., Polyphosphoric Acid, p-Toluenesulfonic Acid)

The choice of catalyst is often critical for the success of this compound synthesis, particularly in ring-closing and condensation steps. Acid catalysts are frequently employed to promote these transformations.

Polyphosphoric Acid (PPA): PPA is a widely used catalyst for various acid-catalyzed reactions, including the nuclear prenylation of phenols and the cyclization to form chromone (B188151) and chromanone structures. jocpr.comijrpc.com It is effective in promoting the reaction between phenols and isoprene to form the chroman ring system. jocpr.com

p-Toluenesulfonic Acid (p-TsOH): This strong organic acid is another common catalyst in organic synthesis and finds application in the construction of chroman derivatives. ajgreenchem.compreprints.org It can be used to catalyze intramolecular Friedel-Crafts type reactions and other cyclization reactions leading to the chroman core. For instance, p-TsOH can catalyze the ring closure of β-nitroalkoxyethylenes with salicylaldehydes to form 2-alkoxy-3-nitro-2H-chromenes. chim.it

The selection of the appropriate catalyst system is crucial for achieving high yields and selectivity in the synthesis of this compound and its derivatives.

Synthesis of Substituted this compound Derivatives

The this compound framework lends itself to various substitution reactions, enabling the creation of diverse analogues. Synthetic strategies often begin with a pre-existing chroman structure, which is then functionalized at different positions.

Introduction of Aminoalkyl Side Chains to this compound

The addition of aminoalkyl groups to the this compound structure is a key synthetic transformation. One common method is the reductive amination of ketone precursors. For instance, chromane (B1220400) ketones can be reacted with amines to produce chromane-derived amines. researchgate.net This method has been used to synthesize a series of aminoalkyl-substituted 1-benzopyrans, including those with a hydroxyl group at the 7-position. researchgate.net

The functional groups on aminophenol and chroman derivatives, such as 4-Aminothis compound (B13681472), allow for various reactions. The amino group can act as a nucleophile in substitution reactions, particularly with alkyl halides, to introduce longer or more complex side chains. smolecule.com Furthermore, research into huprine derivatives, which can feature a 7-methoxy-2,2-dimethylchroman-6-ol component, has involved modifying the side chains attached to an exocyclic amino group to explore structure-activity relationships. researchgate.net

Phenyl and Substituted Phenyl Group Introduction

Introducing phenyl or substituted phenyl moieties to the this compound skeleton is frequently achieved through multi-step synthetic sequences. A prevalent method involves the use of chalcone intermediates. This process typically starts with a hydroxy-substituted chroman, such as 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone, which is condensed with various substituted benzaldehydes. derpharmachemica.comjocpr.com This aldol (B89426) condensation reaction yields chalcone derivatives where a substituted phenyl group is linked to the chroman core. derpharmachemica.comjocpr.com These chalcones then serve as versatile precursors for further transformations.

A wide range of substituted phenyl groups can be introduced using this methodology, including those bearing hydroxyl, methoxy, chloro, bromo, and dimethylamino substituents. derpharmachemica.comjocpr.com Patents have also disclosed numerous this compound derivatives featuring phenyl and substituted phenyl groups at various positions on the chroman ring system, such as 3-(4-hydroxyphenyl)-4-phenylthis compound and 3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)this compound. google.com

Formation of this compound Linked Heterocycles (e.g., Isoxazoles, Pyrimidines)

The this compound scaffold has been successfully linked to various heterocyclic systems, notably isoxazoles and pyrimidines, often using chalcone intermediates derived from a chroman precursor.

Isoxazoles: The synthesis of chroman-linked isoxazoles is commonly achieved by the cyclization of a chalcone with hydroxylamine (B1172632) hydrochloride. derpharmachemica.comnih.gov For example, (E)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-(substituted-phenyl)prop-2-en-1-one can be refluxed with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide (B78521) to yield 3-(substituted phenyl)-5-(7-hydroxy-2,2-dimethylchroman)isoxazole derivatives. derpharmachemica.com This method has been used to create novel unnatural α-amino acids where an isoxazole (B147169) ring acts as a linker between a 7-hydroxy-2,2-dimethyl-chroman moiety and an alanine (B10760859) moiety, accomplished via a 1,3-dipolar cycloaddition reaction. rsc.org

Pyrimidines: Similarly, pyrimidine (B1678525) rings can be fused or linked to the this compound core. A general procedure involves the condensation of a chroman-derived chalcone with guanidine (B92328) hydrochloride in an alkaline medium, such as potassium t-butoxide in tert-butanol. jocpr.com This reaction leads to the formation of 6-(6-(4-substitutedphenyl)-2-aminopyrimidin-4-yl)-2,2-dimethylthis compound derivatives. jocpr.com This approach has been used to synthesize a library of compounds with various substituents on the phenyl ring. jocpr.com More complex fused systems, such as chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines, have also been synthesized starting from chroman-4-ones, which undergo a Vilsmeier-Haack reaction followed by cyclization steps. acs.org

Table 1: Synthesis of this compound Linked Heterocycles

| Starting Material (Chroman Derivative) | Reagents | Heterocycle Formed | Reference |

|---|---|---|---|

| (E)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-(substituted-phenyl)prop-2-en-1-one | Hydroxylamine hydrochloride, KOH | Isoxazole | derpharmachemica.com |

| (E)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-(substituted-phenyl)prop-2-en-1-one | Guanidine hydrochloride, Potassium t-butoxide | Pyrimidine | jocpr.com |

| 7-hydroxy-2,2-dimethyl-chroman derivative | (via 1,3-dipolar cycloaddition) | Isoxazole-linked α-amino acid | rsc.org |

| 2,2-dialkylchroman-4-one | Vilsmeier-Haack reagents, then cyclization | Fused Pyrazolo[1,5-a]pyrimidine | acs.org |

Esterification and Acylation of this compound

The hydroxyl group at the C-7 position of the chroman ring is a primary site for esterification and acylation reactions. These reactions are fundamental for creating prodrugs or modifying the molecule's physicochemical properties.

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester. byjus.com For this compound, this involves reacting the phenolic hydroxyl group with a carboxylic acid or its activated derivative (like an acid chloride or anhydride) in the presence of a catalyst. byjus.com A widely used method for esterification when sensitive functional groups are present is the carbodiimide (B86325) coupling approach, which utilizes reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (4-DMAP). srce.hr This method facilitates the formation of an ester bond under mild conditions. srce.hr

Acylation involves the introduction of an acyl group (R-C=O) into the molecule. The amino group of derivatives like 4-aminothis compound can readily react with acyl chlorides or anhydrides to form amides. smolecule.com The hydroxyl group can also be acylated. For example, acetylation of 2,2-dimethyl-5,7-dihydroxychroman with acetic anhydride (B1165640) and a Lewis acid catalyst like BF₃·OEt₂ results in the formation of acetylated chroman derivatives. nih.gov These reactions highlight the versatility of the this compound functional groups for creating a variety of ester and amide derivatives.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound derivatives is crucial as different stereoisomers often exhibit distinct biological activities. Stereoselective synthesis refers to a reaction that preferentially forms one stereoisomer over another. msu.edu Several advanced strategies have been developed to achieve high enantiomeric purity.

One powerful approach is the use of organocatalysis. A highly enantio- and diastereoselective synthesis of functionalized chromanes has been achieved through a domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts. nih.gov This method yields products with excellent enantioselectivities (up to 99% ee). nih.gov

Transition metal catalysis also provides efficient routes. A notable example is the nickel-catalyzed asymmetric stereoselective intramolecular reductive cyclization of aryl-chained alkynones. Using a P-chiral monophosphine ligand, this method synthesizes chiral chroman derivatives bearing quaternary stereocenters with excellent yields and enantioselectivities (>99:1 er).

Other methods include the use of chiral auxiliaries and established stereoselective reactions. For instance, the Sharpless asymmetric dihydroxylation and Mitsunobu reaction have been applied in the synthesis of chiral flavonoids, a class of compounds that includes the chroman skeleton, to obtain pure enantiomers. semanticscholar.org Similarly, inter- and intramolecular Houben-Hoesch reactions have been employed for the enantioselective synthesis of chiral 2-methyl-chroman-4-ones, which are precursors to chiral chromanols. researchgate.net

Table 2: Methods for Stereoselective Synthesis of Chroman Derivatives

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Organocatalytic Domino Reaction | Modularly Designed Organocatalysts (MDOs) | High diastereo- and enantioselectivity (up to 99% ee). | nih.gov |

| Ni-Catalyzed Reductive Cyclization | Ni(cod)₂ / (R)-AntPhos ligand | Forms chiral quaternary centers; >99:1 er. | |

| Sharpless Asymmetric Dihydroxylation | AD-mix | Creates chiral diols with high enantiomeric excess. | semanticscholar.org |

| Houben-Hoesch Reaction | Chiral auxiliaries | Enantioselective synthesis of chroman-4-one precursors. | researchgate.net |

Chemical Reactivity and Derivatization Pathways of this compound

The chemical reactivity of this compound is primarily governed by its key functional groups: the phenolic hydroxyl group and the chroman ring system itself. Derivatization, or the chemical modification of the compound, is often performed to enhance detectability in analytical methods or to create new molecular entities. sci-hub.se

The hydroxyl group at C-7 is a versatile handle for various transformations. It can be oxidized to form a carbonyl compound or undergo acylation to form esters, as previously discussed. smolecule.com The reactivity of the chroman ring allows for electrophilic aromatic substitution, with the hydroxyl group acting as a powerful activating director.

The chroman core can also be synthesized through novel ring-contraction or ring-forming reactions. One advanced strategy involves a stepwise carbon-to-oxygen swap in tetralin precursors. This process proceeds through oxidation to a 1-tetralone, followed by a Baeyer-Villiger oxidation to a seven-membered lactone, which then undergoes a novel oxidative ring-contraction to yield chroman-2-carboxylic acids and chroman-2-ols.

The reactivity of the chromene core, a related unsaturated structure, is often dictated by the nitroalkene part in derivatives like 3-nitrochromenes, which allows for a multitude of transformations. chim.it Palladium-catalyzed reactions, such as the aminocarbonylation of 3-iodochromone, demonstrate the possibility of introducing carboxamide functionalities, which can lead to the formation of chroman-2,4-diones through a ring-opening/ring-closing mechanism. acs.org These diverse reaction pathways underscore the rich chemical landscape of the this compound scaffold and its potential for creating a wide range of derivatives.

Reactions of the Hydroxyl Group at C-7

The hydroxyl group at the C-7 position of the chroman ring is a key functional group that readily participates in a variety of chemical transformations. These reactions are fundamental for the synthesis of diverse this compound derivatives with modified properties.

Common reactions involving the C-7 hydroxyl group include acylation and alkylation . Acylation, the process of introducing an acyl group, is often achieved by reacting this compound with acyl chlorides or anhydrides. smolecule.comsmolecule.comvulcanchem.com For instance, the acetylation of 2,2-dimethyl-5,7-dihydroxychroman with acetic anhydride has been reported to yield a mixture of acetylated products. nih.gov This transformation is significant as the resulting esters can exhibit altered biological activities and physicochemical characteristics.

Alkylation introduces an alkyl group to the hydroxyl moiety, forming an ether. This can be accomplished through various methods, including Williamson ether synthesis. The resulting alkoxy derivatives, such as 7-methoxychroman-4-ol, often show enhanced lipophilicity, which can influence their membrane permeability. vulcanchem.com

Furthermore, the hydroxyl group can undergo oxidation to form a corresponding carbonyl compound. smolecule.com The specific outcome of the oxidation depends on the oxidizing agent used and the reaction conditions. These transformations highlight the versatility of the C-7 hydroxyl group as a synthetic handle for creating a wide array of chroman derivatives.

Nucleophilic and Electrophilic Reactions on the Chroman Ring

The chroman ring system of this compound is susceptible to both nucleophilic and electrophilic attacks, allowing for further functionalization of the molecule. The electron-rich nature of the benzene (B151609) portion of the chroman ring makes it reactive towards electrophilic aromatic substitution reactions. rsc.org The position of substitution is directed by the existing substituents on the ring. For example, the hydroxyl group at C-7 is an activating, ortho-, para-directing group, influencing the regioselectivity of incoming electrophiles.

An example of an electrophilic substitution is formylation , where a formyl group (-CHO) is introduced onto the aromatic ring. The formylation of a chroman derivative with dichloromethyl methyl ether and titanium tetrachloride resulted in the formation of a keto aldehyde. nih.gov Another important electrophilic substitution is bromination . The bromination of chroman-3-one, a related compound, using bromine in the presence of a catalyst like iron(III) bromide, leads to the introduction of a bromine atom onto the aromatic ring.

Nucleophilic substitution reactions on the chroman ring are also possible, particularly when a suitable leaving group is present. chemguide.co.ukscispace.comrsc.org For instance, a bromine atom on the ring can be displaced by various nucleophiles. The reactivity of the chroman ring in nucleophilic substitutions can be influenced by the presence of electron-withdrawing or electron-donating groups. acs.org

The reactivity of the chroman scaffold is further demonstrated in cycloaddition reactions . For instance, a novel organocatalytic asymmetric formal [3+2] cycloaddition has been reported for related systems, leading to pharmaceutically important spirooxindole derivatives. barc.gov.in

Formation of Salts and Their Impact on Stability and Solubility

The formation of salts is a common strategy employed to enhance the stability and solubility of pharmaceutical compounds. droracle.ai In the context of this compound and its derivatives, the presence of acidic or basic functional groups allows for the formation of various salt forms.

For compounds containing a basic nitrogen atom, such as aminochroman derivatives, hydrobromide salts can be formed by treatment with hydrogen bromide. smolecule.com This salt formation often improves the compound's water solubility and stability, which is advantageous for various applications. smolecule.comdroracle.ai The acidic environment provided by the hydrobromide can also facilitate certain chemical reactions. smolecule.com

Conversely, for acidic chroman derivatives, salt formation with a suitable base can be achieved. The choice of the counter-ion is critical as it can significantly influence the physicochemical properties of the resulting salt, including its solubility, dissolution rate, and stability. droracle.ai For example, the formation of p-toluenesulfonate (tosylate) or methanesulfonate (B1217627) (mesylate) salts can be explored to improve the properties of a compound.

The stability of these salts is an important consideration, as salt dissociation can impact the performance of a product. droracle.ai The pH of the environment plays a crucial role in the stability and solubility of these salts. droracle.aigoogle.com For instance, some compounds exhibit increased solubility in acidic conditions, although this may be accompanied by an increase in degradation products, indicating a trade-off between solubility and stability. google.com

Advanced Spectroscopic and Analytical Characterization of Chroman 7 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including the chroman-7-ol scaffold. Through the analysis of ¹H and ¹³C nuclei, as well as their correlations, a comprehensive picture of the molecule's connectivity and spatial arrangement can be achieved. nih.govrsc.org

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. For this compound and its derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic, heterocyclic, and substituent protons.

In a derivative, (S)-3-(4-Hydroxyphenyl)this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct peaks. ichemical.com The hydroxyl (OH) protons appear as singlets at δ 9.32 and 9.21 ppm. ichemical.com The aromatic protons on the phenyl substituent are observed as a doublet at δ 7.09 ppm, while the protons on the chroman ring system appear at δ 6.86 (d), 6.72 (d), 6.30 (dd), and 6.21 (d) ppm. ichemical.com The protons of the heterocyclic ring are found in the upfield region, with the CH₂O group appearing as a multiplet between δ 4.15 and 3.88 ppm, and the CH and CH₂ protons appearing as multiplets around δ 3.00 and 2.78 ppm, respectively. ichemical.com

The specific chemical shifts and splitting patterns are crucial for assigning each proton to its position in the molecule. For instance, in 6-iodo-2,2-dimethyl-chroman-3,7-diol, the aromatic protons are observed at δ 7.21 (s) and 6.98 (s) ppm in CDCl₃. rsc.org The proton attached to the carbon bearing a hydroxyl group (CH-OH) appears as a multiplet at δ 3.84 ppm. rsc.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

|---|---|---|

| (S)-3-(4-Hydroxyphenyl)this compound | CDCl₃ | 9.32 (s, 1H, OH), 9.21 (s, 1H, OH), 7.09 (d, 2H), 6.86 (d, 1H), 6.72 (d, 2H), 6.30 (dd, 1H), 6.21 (d, 1H), 4.15 (ddd, 1H), 3.88 (t, 1H), 3.00 (m, 1H), 2.78 (m, 2H) ichemical.com |

| 6-Iodo-2,2-dimethyl-chroman-3,7-diol | CDCl₃ | 7.21 (s, 1H), 6.98 (s, 1H), 3.84 (m, 1H), 3.22 (dd, 1H), 2.73 (dd, 1H), 1.39 (s, 3H), 1.35 (s, 3H) rsc.org |

¹³C NMR Spectroscopic Analysis and Conformational Dynamics

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of their substituents.

For this compound derivatives, the ¹³C NMR spectrum shows distinct signals for the aromatic, heterocyclic, and any substituent carbons. For example, in 6-iodo-2,2-dimethyl-chroman-3,7-diol, the aromatic carbons appear in the range of δ 111.9 to 153.9 ppm in CDCl₃. rsc.org The carbons of the dihydropyran ring are observed at δ 22.0, 27.6, 30.5, 69.1, and 77.4 ppm. rsc.org

Dynamic ¹³C NMR studies can also provide insights into the conformational preferences and rigidity of the chroman ring system. researchgate.net For instance, studies on derivatives of 2,2,5,7,8-pentamethylchroman-6-ol have shown that the rigidity of the molecule can be influenced by the nature of its substituents. researchgate.net The coalescence of signals, such as those from gem-dimethyl groups, can be monitored to determine the energy barriers for conformational changes like ring pseudorotation. researchgate.net

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 6-Iodo-2,2-dimethyl-chroman-3,7-diol | CDCl₃ | 153.9, 150.9, 150.4, 139.5, 119.3, 111.9, 84.1, 78.8, 77.4, 69.1, 30.5, 27.6, 22.0 rsc.org |

Correlational NMR Techniques for Complex Structures

For complex this compound derivatives, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are employed to establish connectivity between protons and carbons. Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and carbons, respectively. researchgate.netmagritek.com These methods are instrumental in the unambiguous assignment of all NMR signals and the complete structural elucidation of novel or complex this compound derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

For this compound and its derivatives, techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used. The mass spectrum of a chroman derivative will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides clues about the compound's structure. For example, a derivative, (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, shows a molecular ion peak at m/z 286.1 [M+H]⁺. Key fragmentation pathways include a retro-Diels-Alder cleavage of the chromane (B1220400) ring and the loss of the 4-hydroxybenzyl group. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecule and its fragments. rsc.org

Table 3: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

|---|---|---|---|

| (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane | ESI-MS | 286.1 [M+H]⁺ | 268.1, 178.0, 150.1, 136.0 |

| 6-Iodo-2,2-dimethyl-chroman-3,7-diol | EI | 420 (M⁺) rsc.org | N/A |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group and the aromatic ring.

The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. libretexts.org The C-O stretching vibration of the phenol (B47542) is usually observed in the 1260-1180 cm⁻¹ region. libretexts.org The aromatic C-H stretching vibrations are found around 3100-3000 cm⁻¹, and the aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org The ether C-O-C stretching of the chroman ring will also be present.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and its derivatives, as well as for separating them from reaction mixtures or natural extracts. nih.govresearchgate.net Reversed-phase HPLC, often using a C18 column, is a common method for the analysis of these compounds. nih.govcabidigitallibrary.org

The choice of mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve good separation of the target compound from any impurities. nih.govcabidigitallibrary.org A gradient elution, where the composition of the mobile phase is changed over time, is often employed for complex mixtures. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring of the chroman system absorbs UV light. nih.gov

HPLC methods can be validated for parameters such as linearity, accuracy, and precision to ensure reliable quantification and purity assessment. nih.gov Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers of chiral this compound derivatives. nih.gov

X-ray Crystallography for Solid-State Structure Determination (Implied for complex chroman derivatives)

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. For complex chroman derivatives, this method provides invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions, which are crucial for understanding their structure-activity relationships. The diffraction of X-rays by the ordered atomic lattice of a single crystal produces a unique pattern that allows for the calculation of electron density and, subsequently, the precise positions of atoms in space.

Research on chroman-based compounds has frequently utilized X-ray crystallography to elucidate complex structural features. In a notable study, the X-ray crystal structure of an N-methyl iodide derivative of centchroman, a nonsteroidal agent, was determined. nih.gov This analysis revealed that the aromatic substituents on the C-3 and C-4 positions of the chroman ring are oriented nearly perpendicular to the plane of the chroman system itself. nih.gov This specific orientation is a key structural characteristic, although it is somewhat perturbed by the gem-dimethyl groups at the C-2 position. nih.gov Such detailed conformational analysis allows for structural comparisons with other molecules, revealing similar dispositions of essential side chains responsible for biological activity. nih.gov

The utility of X-ray crystallography extends to confirming the structures of newly synthesized chroman derivatives. For instance, the molecular structures of a 3-(pyridylmethyl)chroman-4-one derivative (3ah) and another chroman-4-one compound (3ga) were unequivocally confirmed through single-crystal X-ray diffraction analysis. frontiersin.org Similarly, studies on rhenium tricarbonyl complexes with thiazolohydrazinylidene-chroman-2,4-dione derivatives successfully employed this technique. Several of these complex chroman derivatives were crystallized, and their structures were solved, providing data on their crystal systems and space groups. For example, complexes designated as 8 and 9 crystallized in a triclinic system with a P-1 space group, while compound 12 formed monoclinic crystals with a P21/c space group.

In-depth crystallographic studies provide a wealth of data beyond simple confirmation. An investigation into a 4,7-dihydroxycoumarin (B595064) derivative, specifically (E)-3-(1-((3-hydroxyphenyl)amino) ethylidene)-2,4-dioxochroman-7-yl acetate (B1210297) (3b), yielded detailed crystallographic parameters. academie-sciences.fr The data collected from X-ray diffraction allowed for the complete solution and refinement of its structure. academie-sciences.fr The key experimental details from this structural determination are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C19H15NO6 |

| Molecular Weight (Mr) | 353.32 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.0302 (8) |

| b (Å) | 4.6054 (4) |

| c (Å) | 27.202 (3) |

| β (°) | 98.207 (7) |

| Temperature (K) | 293 |

Furthermore, X-ray diffraction studies on derivatives of 2,2,5,7,8-pentamethylchroman-6-ol, a core structure related to vitamin E, have revealed significant conformational details. mdpi.comresearchgate.netresearchgate.net These analyses showed a high degree of out-of-plane deformation in the aryl ring of the chroman system and provided specific dihedral angles that characterize the conformation of the dihydropyran ring, such as the 2-endo-3-exo and 2-exo-3-endo forms. mdpi.comresearchgate.net While the technique is powerful, obtaining crystals suitable for analysis can be a challenge, as noted in an attempt to determine the absolute configuration of certain chroman-4-one derivatives where all efforts to grow useful crystals failed. gu.se

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone technique in chemical characterization, providing the mass percentages of the constituent elements in a compound. This analysis is fundamental for verifying the empirical formula of a newly synthesized or isolated substance, which represents the simplest whole-number ratio of atoms present. vedantu.comuiuc.edu The procedure involves combusting a small, precisely weighed sample of the pure compound and quantifying the combustion products (e.g., CO₂, H₂O, N₂) to determine the original elemental composition. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental makeup and purity.

For this compound and its derivatives, elemental analysis is routinely used to confirm their successful synthesis and purification. In the synthesis of a series of novel pyrimidine (B1678525) derivatives incorporating a this compound moiety, elemental analysis was employed to confirm their structures. jocpr.com The study reported that the experimentally found percentages of carbon, hydrogen, and nitrogen were consistent with the calculated theoretical values for all the synthesized compounds. jocpr.com

Specific quantitative data is available for several chroman derivatives. A certificate of analysis for dl-α-Tocopherol, a well-known chroman-6-ol (B1254870) derivative, reported experimental values of 81.45% for carbon and 12.03% for hydrogen. lgcstandards.com These values align closely with the theoretical percentages calculated for its molecular formula, C₂₉H₅₀O₂. Similarly, elemental analysis data has been reported for Equol (B1671563), a metabolite which is chemically named 3-(4-hydroxyphenyl)this compound. medkoo.com The table below presents a comparison of the experimental and theoretical elemental compositions for these two chroman derivatives, demonstrating the verification of their empirical formulas. It is often noted that results from elemental analysis may have an accuracy of approximately ±0.4% to ±2%. lgcstandards.comlgcstandards.com

| Compound Name | Molecular Formula | Element | Theoretical % | Experimental % | Source |

|---|---|---|---|---|---|

| Equol | C15H14O3 | Carbon (C) | 74.36 | 74.36 | medkoo.com |

| Hydrogen (H) | 5.82 | 5.82 | |||

| Oxygen (O) | 19.81 | 19.81 | |||

| dl-α-Tocopherol | C29H50O2 | Carbon (C) | 80.87 | 81.45 | lgcstandards.com |

| Hydrogen (H) | 11.70 | 12.03 | |||

| Oxygen (O) | 7.43 | N/A* |

*N/A: Not available in the provided source; oxygen percentage is often determined by difference.

This process of comparing experimental data with calculated values is a critical step in the structural elucidation of any new chemical entity, including the diverse family of this compound derivatives.

Pharmacological and Biomedical Research on Chroman 7 Ol and Its Analogs

Structure-Activity Relationships (SAR) in Chroman-7-ol Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. The strategic placement and nature of substituents, the three-dimensional arrangement of atoms (stereochemistry), and the identification of key structural features (pharmacophores) are all critical in determining the pharmacological profile of these compounds.

Influence of Substituents on Biological Activity

The type and position of chemical groups attached to the this compound core significantly modulate the biological effects of its derivatives. acs.orgnih.gov

Hydroxyl and Methoxy Groups: A hydroxyl group at the 7-position is a common feature and is often crucial for activity. For instance, in the context of dopamine (B1211576) D2 receptor agonists, the 7-hydroxy group is a key component of the pharmacophore. acs.orgnih.govresearchgate.net Methoxy groups can influence the compound's lipophilicity, which affects its ability to cross cell membranes. vulcanchem.com

Aminomethyl Group: The presence and nature of an aminomethyl group, typically at the 2-position, are critical for dopamine receptor affinity. acs.orgnih.gov Attaching various alkyl and arylalkyl side chains to the nitrogen of this group has been shown to have a significant impact on selectivity for the D2 receptor over other receptors like serotonin (B10506) (5-HT1A) and alpha-1 adrenergic receptors. acs.orgnih.govresearchgate.net

Other Substituents: The introduction of other groups, such as chloro or trifluoromethyl, can also alter the activity. For example, a chloro group has been incorporated into this compound analogs designed as dopamine D2 receptor agonists. molaid.com In a different context, trifluoromethyl groups have been used in chromone (B188151) derivatives to enhance anticancer activity. d-nb.info

A preliminary structure-activity relationship (SAR) analysis of certain chromeno-pyrazolopyrimidines revealed that substituents like hydroxyl, amino, and nitrile groups are critical for enhancing antimicrobial efficacy. It is proposed that hydroxyl and nitrile groups enhance hydrogen bonding and target binding, while alkyl groups improve lipophilicity and membrane penetration. acs.org

Stereochemical Considerations in Pharmacological Efficacy

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in the pharmacological efficacy of this compound derivatives.

For 2-(aminomethyl)this compound derivatives acting as dopamine D2 receptor agonists, the (R)-enantiomer has been identified as the more active form. nih.govresearchgate.net For instance, (R)-(-)-2-(benzylamino)methyl)this compound was found to have the highest affinity and best selectivity for the high-affinity state of the D2 receptor. acs.orgnih.gov The specific spatial orientation of the molecule is crucial for its interaction with the receptor binding site.

In the case of spirohydantoins of chroman, which act as aldose reductase inhibitors, the stereochemistry at the spiro center is a key determinant of their inhibitory potency. nih.gov Specifically, the (2R,4S) configuration of 6-chloro-2-methylspiro(chroman-4,4'-imidazolidine)-2',5'-dione was found to be the most potent inhibitor in a tested series. nih.gov

Identification of Pharmacophores within the this compound Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound derivatives targeting the dopamine D2 receptor, the 7-hydroxy-2-(aminomethyl)chroman moiety has been identified as the primary D2 agonist pharmacophore. acs.orgnih.govresearchgate.net This core structure fulfills the necessary criteria for binding to and activating the D2 receptor. nih.govresearchgate.net

The 2-methylchroman (B3339870) moiety itself has been recognized as a novel scaffold for accessing the D2 agonist pharmacophore. acs.orgnih.gov Modifications to different regions of this 2-(aminomethyl)chroman nucleus have been explored to modulate the level of intrinsic activity, leading to the development of partial agonists. nih.govresearchgate.net

Mechanisms of Action and Molecular Interactions

The therapeutic effects of this compound derivatives are a result of their specific interactions with biological macromolecules, such as receptors and enzymes. Understanding these mechanisms at a molecular level is crucial for drug design and development.

Receptor Binding Studies (e.g., Dopamine D2/3 Receptors, Estrogen Receptors)

Dopamine D2/3 Receptors:

A significant body of research has focused on the interaction of this compound analogs with dopamine D2 and D3 receptors, which are important targets for treating neuropsychiatric disorders.

A series of 2-(aminomethyl)chromans (2-AMCs) have been synthesized and evaluated for their affinity for both the high- and low-affinity states of the D2 receptor (D2High and D2Low). acs.orgnih.gov

The compound (R)-(-)-2-(benzylamino)methyl)this compound demonstrated high affinity and selectivity for the D2High receptor state. acs.orgnih.gov

Further studies have explored fluorinated derivatives of these compounds as potential PET tracers for imaging D2/3 receptors in the brain. snmjournals.orgsnmjournals.org One such derivative, (R)-2-[(4-18F-fluorobenzylamino)methyl]this compound (18F-AMC20), exhibited picomolar affinity for D2RHigh and excellent selectivity over the D2RLow state. snmjournals.org

In vitro autoradiography has shown that a significant portion of the binding of these tracers in D2/3R-rich brain regions is specific. snmjournals.org

| Compound | Receptor Target | Affinity (Ki) | Selectivity |

| (R)-(-)-2-(benzylamino)methyl)this compound | D2High | High | High vs. α1 and 5HT1A |

| (R)-2-[(4-18F-fluorobenzylamino)methyl]this compound (AMC20) | D2RHigh | 85 pM | 988-fold vs. D2RLow |

Estrogen Receptors:

The chroman scaffold is also present in compounds that interact with estrogen receptors (ERs), which are key targets in the treatment of breast cancer and other hormone-dependent conditions.

Certain chromane (B1220400) derivatives have been identified as selective ERα modulators (SERMs), exhibiting potent binding affinity for ERα and anti-proliferative activity in breast cancer cell lines. researchgate.net

The development of chroman derivatives as ER degraders is also an active area of research. google.com

Enzyme Inhibition Assays (e.g., Monoamine Oxidase B, Topoisomerase IV, Aldose Reductase)

Monoamine Oxidase B (MAO-B):

MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.govsigmaaldrich.com Chromone derivatives have been identified as inhibitors of MAO-B. d-nb.info Enzyme inhibition assays, often using fluorometric methods, are employed to screen for and characterize the potency of these inhibitors. sigmaaldrich.com These assays typically measure the reduction in the enzyme's catalytic activity in the presence of the test compound. nih.gov

Topoisomerase IV:

Topoisomerase IV is a bacterial enzyme essential for DNA replication, making it an attractive target for antibacterial agents. Certain coumarin (B35378) derivatives, which share a structural relationship with chromans, have been shown to inhibit bacterial DNA gyrase and topoisomerase IV. The inhibitory mechanism is thought to involve the disruption of the enzyme's function in DNA replication and cell division.

Aldose Reductase:

Aldose reductase is an enzyme implicated in the complications of diabetes. nih.govresearchgate.net A variety of compounds with a chroman backbone have been tested for their ability to inhibit this enzyme.

Spirohydantoins of chroman are particularly potent inhibitors of aldose reductase. nih.gov

The compound 2R,4S-6-chloro-2-methylspiro(chroman-4,4'-imidazolidine)-2',5'-dione was found to have a very low IC50 value of 4.7 x 10-8 M. nih.gov

Polyhydroxybenzophenones with a chroman structure also show potent inhibition, with IC50 values around 10-7 M. nih.gov

| Compound Class | Enzyme Target | Potency (IC50) |

| Spirohydantoins of chroman | Aldose Reductase | ~10-8 M |

| Polyhydroxybenzophenones of chroman | Aldose Reductase | ~10-7 M |

Therapeutic Potential and Biomedical Applications

Chemotherapeutic Selectivity and Radiosensitization

Neuroprotective Effects and Applications in Neurodegenerative Diseases

Beyond oncology, this compound derivatives are being investigated for their potential in treating neurological disorders. Certain analogs have been shown to possess neuroprotective properties, which could be beneficial for conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. fortunejournals.comresearchgate.netmdpi.com

Research suggests that 4-Aminothis compound (B13681472) and related derivatives may exert neuroprotective effects. fortunejournals.com The chroman scaffold is a key component of Vitamin E (tocopherol), a well-known antioxidant, and this antioxidant capability is believed to contribute to the neuroprotective action by defending cells against oxidative stress, a key factor in neurodegeneration. fortunejournals.combvsalud.org Some chroman derivatives have been specifically designed as selective neuroprotective agents based on their ability to block excitatory amino acid receptors, which are implicated in the neuronal damage seen in ischemic events like stroke. phcog.com The potential of these compounds to mitigate motor and non-motor symptoms in models of Parkinson's disease is also under investigation. bvsalud.org

Antiviral Properties (e.g., Anti-HIV, COVID-19)

The chroman scaffold is an integral part of many bioactive compounds that exhibit a wide range of biological properties, including antiviral activity. wjgnet.com

Anti-HIV: Specific chroman aldehydes have been synthesized and evaluated for their ability to inhibit HIV infectivity. rsc.org These compounds, bearing acetyl and hydroxyl or alkoxyl groups on the chroman ring, were shown to inhibit HIV in cell-based assays, identifying them as potential leads for the development of new anti-HIV agents. rsc.org

COVID-19: In the search for treatments for COVID-19, caused by the SARS-CoV-2 virus, various natural compounds have been explored. A chroman derivative, 3′-Hydroxy-4′-methoxy-chroman-7-O-β-D-glucopyranoside, was isolated from peaches and subjected to investigation for its potential antiviral effects. iucr.org Broader studies on flavonoids and related phenolic structures, which include the chroman ring system, have suggested their potential to inhibit key viral proteins, such as the 3CL protease, which is essential for SARS-CoV-2 replication. nih.gov

Anticonvulsant Activity

Several studies have highlighted the potential of chroman derivatives as anticonvulsant agents for the treatment of epilepsy. A series of chroman derivatives incorporating isatin (B1672199) and Schiff base moieties were designed and evaluated for their anti-breast cancer and antiepileptic activities. Several of these compounds showed significant antiepileptic activity, in some cases superior to reference drugs, without inducing neurotoxicity in preclinical models. The dual activity of these compounds makes them particularly interesting scaffolds for further drug development. Other heterocyclic systems incorporating the chroman (or coumarin) structure have also been synthesized and tested, with some analogs exhibiting significant anticonvulsant effects in both the maximal electroshock seizure (MES) and pentylenetetrazole-induced seizure (PTZ) tests.

Antidiabetic Potential

The chroman structure is a key feature of the thiazolidinedione (TZD) class of antidiabetic drugs. fortunejournals.comresearchgate.net Troglitazone, the first TZD approved for clinical use, contains a 6-hydroxychroman ring derived from vitamin E. fortunejournals.com Thiazolidinediones are known to improve insulin (B600854) sensitivity and are used to manage type 2 diabetes. researchgate.net

Furthermore, network pharmacology studies aimed at identifying the active components of traditional medicines have pointed to this compound derivatives as key compounds in the treatment of type 2 diabetes mellitus (T2DM) and its complications, like diabetic kidney disease. nih.gov Specifically, (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl) this compound was identified as a critical active ingredient from Astragalus membranaceus with potential for treating T2DM. nih.gov This suggests that this compound and its analogs could play a significant role in regulating glucose metabolism and enhancing insulin sensitivity.

Immunomodulatory Effects

The this compound scaffold is present in various natural and synthetic compounds that have demonstrated the ability to modulate the immune system. Research into these molecules has highlighted their potential as immunomodulatory agents. For instance, Vestitol, a specific analog with the chemical structure (3R)-3-(2-hydroxy-4-methoxy-phenyl)this compound, has been identified as having immunomodulatory activities.

Furthermore, compounds containing the this compound moiety are found in medicinal plants known for their effects on the immune system. Astragalus membranaceus, a staple in traditional medicine, contains isoflavones and related compounds that are derivatives of the chroman structure. nih.govnih.gov Studies have shown that polysaccharides from this plant can enhance the functions of various immune cells, including macrophages, natural killer cells, T lymphocytes, and B lymphocytes. nih.gov This activity is partly attributed to the stimulation of cytokine and chemokine production, suggesting a mechanism by which these compounds influence host immunity. nih.gov Molecular docking studies have also explored the binding of this compound derivatives, such as (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)this compound, to proteins involved in immune signaling pathways. nih.gov Patent literature also describes immunomodulating activities for derivatives like methylthis compound. google.com

Potential as Partial Agonists in Dopaminergic Systems

Derivatives of this compound have emerged as a significant class of compounds with potential applications in modulating dopaminergic systems. Specifically, they have been investigated as partial agonists for the dopamine D2 receptor, which is a key target in the treatment of various neurological and psychiatric disorders.

A series of 2-(aminomethyl)chromans (2-AMCs) has been synthesized and evaluated, revealing that the 7-hydroxy-2-(aminomethyl)chroman moiety serves as a primary pharmacophore for D2 agonism. researchgate.netresearchgate.net These compounds are designed to interact with both the high- and low-affinity states of the D2 receptor. researchgate.netresearchgate.net Research has identified specific analogs, such as (R)-(-)-2-(benzylamino)methyl)this compound, as having high affinity and selectivity for the D2 receptor over other receptors like the α1-adrenergic and 5-HT1A receptors. researchgate.netresearchgate.net

The development of these agents is guided by their potential to treat conditions resulting from both hypo- and hyperdopaminergic activity, with the aim of avoiding the side effects associated with full agonists or antagonists. researchgate.net Patents have been granted for chroman-2-ylmethylamino derivatives, which are described as partial agonists at the postsynaptic dopamine D2 receptor. google.com The potential of these compounds has also led to the development of radiolabeled versions, such as (R)-2-[(4-18F-fluorobenzylamino)methyl]this compound, for use as positron emission tomography (PET) tracers to image dopamine D2/D3 receptors in the brain. uva.nlrug.nl

| Compound Class/Derivative | Target | Observed Activity | Reference |

|---|---|---|---|

| 2-(Aminomethyl)chromans (2-AMCs) | Dopamine D2 Receptor (High and Low-Affinity States) | The 7-hydroxy-2-(aminomethyl)chroman moiety is the primary D2 agonist pharmacophore. | researchgate.netresearchgate.net |

| (R)-(-)-2-(Benzylamino)methyl)this compound | Dopamine D2 Receptor | Identified as a novel partial agonist with high affinity and selectivity. | researchgate.netresearchgate.net |

| (R)-2-[(4-Phenyl-butylamino)-methyl]-chroman-7-ol | Dopamine D2 Receptor | A highly active partial agonist; subject of conformational analysis. | researchgate.netlew.ro |

| Chroman-2-ylmethylamino derivatives | Postsynaptic Dopamine D2 Receptor | Patented as partial agonists for treating alcohol and drug addiction. | google.com |

| (R)-2-[(4-18F-fluorobenzylamino)methyl]this compound | Dopamine D2/D3 Receptors | Developed as a radioligand for PET imaging. | uva.nl |

Role in Phytoestrogen Research (e.g., Equol)

This compound is the core structure of equol (B1671563), a non-steroidal isoflavandiol that has garnered significant attention in phytoestrogen research. google.comwikipedia.org Equol is not found in plants but is a metabolite of the soy isoflavone (B191592) daidzein (B1669772), produced by specific intestinal microflora. wikipedia.orgnih.gov Only about 30-50% of the human population possesses the necessary gut bacteria to produce equol from dietary daidzein. google.comwikipedia.org

The chemical structure of equol is 7-hydroxy-3-(4'-hydroxyphenyl)-chroman. nih.gov It is a chiral molecule, existing as two enantiomers: (S)-equol and (R)-equol. google.comwikipedia.org The form produced by intestinal bacteria is exclusively (S)-equol. nih.gov This metabolite is of particular interest because it often exhibits higher biological activity than its precursor, daidzein. researchgate.net

Equol's biological effects are largely attributed to its ability to bind to estrogen receptors. cymitquimica.com (S)-equol shows a preferential binding affinity for estrogen receptor beta (ERβ). nih.gov This interaction allows it to exert estrogenic effects, which have implications for hormone-related health conditions. cymitquimica.com Beyond its estrogenic properties, equol is also noted for its ability to specifically bind to and sequester 5α-dihydrotestosterone (DHT), potentially modulating androgen-mediated processes. google.comnih.gov

| Property | Description | Reference |

|---|---|---|

| Chemical Name | 7-hydroxy-3-(4'-hydroxyphenyl)-chroman | nih.gov |

| Classification | Non-steroidal estrogen, isoflavandiol | google.comwikipedia.org |

| Source | Metabolite of daidzein produced by gut microflora | wikipedia.org |

| Chirality | Exists as (S)-equol and (R)-equol enantiomers | google.comwikipedia.org |

| Biological Target | Binds to estrogen receptors, with (S)-equol preferring ERβ | nih.gov |

| Key Activity | Exhibits estrogenic and antioxidant properties; binds DHT | google.comnih.govresearchgate.net |

Antimicrobial (Antibacterial, Antifungal) Properties

The this compound framework is a key component in a variety of compounds that have been investigated for their antimicrobial properties. Derivatives of this structure have shown activity against a range of bacterial and fungal pathogens. ontosight.ainih.gov

Studies have demonstrated that chromanone derivatives possess both antibacterial and antifungal capabilities. nih.govresearchgate.net For instance, novel chromanone acids isolated from Calophyllum brasiliense were active against Bacillus cereus and Staphylococcus epidermidis. acs.org Synthetic chroman carboxamide derivatives have also been evaluated, showing promising antimicrobial potency, with some compounds exhibiting higher efficacy against gram-negative bacteria than gram-positive bacteria. researchgate.net

In the realm of antifungal research, chromenol derivatives functionalized with a 1,2,4-triazole (B32235) ring have displayed significant activity. nih.gov Several of these compounds were found to be more potent than the standard antifungal drugs bifonazole (B1667052) and ketoconazole (B1673606) against a panel of fungi, with Trichoderma viride being particularly sensitive. nih.gov Furthermore, pyrazoline derivatives incorporating a 2,2-dimethylthis compound (B1366969) moiety have been synthesized and shown to have excellent antimicrobial activity compared to standard drugs like streptomycin (B1217042) and nystatin. researchgate.net While some studies on thiochroman-4-ol (B1596091) derivatives did not find significant activity in their specific assays, related thiochromanone compounds have been reported elsewhere to inhibit the fungus Botrytis cinerea and various bacteria. mdpi.com

| This compound Derivative Type | Activity Type | Target Organisms/Findings | Reference |

|---|---|---|---|

| Chromanone Acids | Antibacterial | Active against Bacillus cereus and Staphylococcus epidermidis. | acs.org |

| Chroman Carboxamides | Antimicrobial | Good potency, especially against gram-negative bacteria. MIC values from 12.5-100 μg/ml. | researchgate.net |

| 1,2,4-Triazole Chromenols | Antifungal | More active than ketoconazole against several fungi, including Trichoderma viride. | nih.gov |

| Pyrazoline Dimethylchroman-7-ols | Antimicrobial | Excellent activity against various bacteria and fungi compared to standard drugs. | researchgate.net |

| Prenylated Naringenin (Chroman-4-one structure) | Antibacterial | Strong activity against sensitive and resistant Staphylococcus aureus. | mdpi.com |

| Thiochromanone Derivatives | Antifungal | Reported activity against the phytopathogenic fungus Botrytis cinerea. | mdpi.com |

Computational Pharmacology and In Silico Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have become a valuable tool for investigating the behavior and interaction of this compound derivatives at an atomic level. These computational techniques are used to model the dynamic properties of these molecules and their complexes with biological targets, providing insights that are complementary to experimental data. mdpi.com

One significant application of MD simulations has been in the conformational analysis of pharmacologically active this compound analogs. For example, the AMBER force field has been used to study the geometric properties of 2-[(4-Phenyl-butylamino)-methyl]-chroman-7-ol, a partial agonist of the dopamine D2 receptor, to identify its low-energy conformers and propose a receptor-bound conformation. researchgate.netlew.ro This helps in understanding how the ligand fits into the receptor's binding pocket.

MD simulations are also employed to assess the stability of ligand-protein complexes. In a study targeting the VEGFR-2 protein with a spiro[chroman-2,4'-piperidin]-4-one derivative, MD simulations confirmed the stability of the docked complex over a period of time. researchgate.net Additionally, these methods can evaluate the influence of the environment, such as the effect of solvent polarity on the reaction kinetics of compounds like 5,7-Difluorochroman-4-ol. Such in silico studies are instrumental in the rational design of new derivatives by predicting their binding modes and stability before synthesis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For this compound and its structurally related analogs, QSAR studies have been instrumental in identifying the key molecular features that govern their pharmacological effects.

These models are built by calculating a range of molecular descriptors—physicochemical, topological, and 3D properties—and then using statistical methods like multiple linear regression or partial least squares to build a mathematical equation. journalcra.comresearchgate.net For instance, 2D- and 3D-QSAR studies have been performed on a series of synthetic 7-hydroxy chromone derivatives to model their antioxidant activity. journalcra.comnih.gov These analyses generated predictive models that identified which structural substitutions would lead to favorable activity. nih.gov The most active compounds from these studies were used as templates to align other molecules for the analysis. nih.gov

A QSAR model for the insecticidal activity of certain C7-derivatives identified five key descriptors (RDF100v, RDF105u, Dm, Mor15m, and R1u) that were likely to influence biological potency. rsc.org The statistical significance of these models is validated through parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), which ensure the model's robustness and predictive power. journalcra.comnih.govrsc.org Such in silico models are crucial for prioritizing the synthesis of new compounds and for the rational design of more potent chroman-based agents. nih.gov

ADME and Toxicity Predictions

In silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity are crucial early steps in the drug discovery process to evaluate the potential of a compound to be developed into a drug. For this compound and its analogs, these predictions are often integrated into network pharmacology studies to screen for compounds with favorable pharmacokinetic properties and low toxicity profiles.

While specific, comprehensive ADME/Toxicity studies on the parent compound "this compound" are not extensively detailed in the reviewed literature, such predictions are commonly performed on its derivatives found in medicinal plants. For instance, in studies involving compounds from Astragalus membranaceus, ADME-related properties like oral bioavailability (OB) and drug-likeness (DL) are key screening criteria. Analogs such as (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)this compound have been evaluated based on these parameters. researchgate.netnih.govtmrjournals.com One study on chroman carboxamide derivatives utilized tools like Osiris Property Explorer and Toxtree for toxicity predictions, assessing risks such as mutagenicity, tumorigenicity, and irritation. researchgate.net Similarly, ADME predictions for other chroman derivatives have been performed to assess properties like blood-brain barrier penetration and cytochrome P450 (CYP) enzyme inhibition. researchgate.net

The following table summarizes predicted ADME and toxicity properties for representative this compound analogs based on computational screening from various studies.

Table 1: Predicted ADME/Toxicity Properties of Selected this compound Analogs

| Compound Name | Predicted Property | Finding | Source |

|---|---|---|---|

| (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)this compound | Oral Bioavailability (OB) | Predicted OB of 67.67% | researchgate.netnih.gov |

| (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)this compound | Drug-Likeness (DL) | Predicted DL of 0.26 | researchgate.netnih.gov |

| Chroman Carboxamide Derivatives | Toxicity | Predictions indicated low to moderate toxicity risks for various analogs. | researchgate.net |

Network Pharmacology Approaches

Network pharmacology is a powerful methodology used to understand the complex interactions between drug molecules and biological systems. This approach is particularly well-suited for studying compounds from traditional medicine, which often act on multiple targets. Several network pharmacology studies have identified (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)this compound, an analog of this compound, as a key active ingredient in medicinal herbs like Astragalus membranaceus. amegroups.orgwjgnet.com

These studies construct "compound-target-disease" networks to elucidate the mechanisms of action. For example, (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)this compound has been identified as a critical compound in the treatment of Type 2 Diabetes Mellitus, with a high degree of connectivity in the network, suggesting it modulates multiple targets. amegroups.org In the context of diabetic kidney disease, this this compound analog was found to be associated with 58 disease targets. wjgnet.com

Further research has employed molecular docking simulations to validate the interactions predicted by network pharmacology. For instance, (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)this compound was predicted to have a strong binding affinity with PIM3, a potential target in the treatment of osteoarthritis. nih.gov In another study focused on glioma, this compound showed high binding affinities for several cancer-related targets, including SRC, PTGS2, and PTK2. mdpi.com These findings highlight that this compound analogs likely exert their therapeutic effects through a multi-target, multi-pathway mechanism. mdpi.com

The following tables detail the findings from network pharmacology studies on this compound analogs.

Table 2: Network Pharmacology-Predicted Targets for (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)this compound

| Study Focus | Predicted Target(s) | Associated Disease/Condition | Source |

|---|---|---|---|

| Glioma | SRC, PTGS2, PTK2, PIK3CA | Glioma | mdpi.com |

| Osteoarthritis | PIM3 | Osteoarthritis | nih.gov |

| Type 2 Diabetes | Multiple (15 targets identified) | Type 2 Diabetes Mellitus | amegroups.org |

| Diabetic Kidney Disease | Multiple (58 targets identified) | Diabetic Kidney Disease | wjgnet.com |

Table 3: Summary of Network Pharmacology Studies on this compound Analogs

| Compound Name | Investigated Disease/Condition | Key Findings | Source(s) |

|---|---|---|---|

| (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)this compound | Type 2 Diabetes Mellitus | Identified as a critical active compound of Astragalus membranaceus with 15 predicted targets. | amegroups.org |

| (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)this compound | Diabetic Kidney Disease | Identified as a core active ingredient of the Astragalus-Coptis drug pair, associated with 58 disease targets. | wjgnet.com |

| (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)this compound | Osteoarthritis | Predicted to be a core component of Astragalus membranaceus for treating OA via the hub gene PIM3. | nih.gov |

Occurrence and Natural Product Chemistry of Chroman 7 Ol Derivatives

Natural Sources and Isolation of Chroman-7-ol Related Compounds

The this compound moiety is integral to several classes of polyphenolic compounds that are widespread in nature. These compounds are typically isolated from plant materials using various chromatographic techniques.

This compound derivatives are prevalent in numerous plant families, often as part of more complex structures like flavonoids, isoflavonoids, and homoisoflavonoids. researchgate.net

Flavonoids : This large group of plant secondary metabolites includes flavan-3-ols, which feature a chroman ring system. For instance, (2S,3R)-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol, a type of flavan-3-ol, has been isolated from the plant Barleria strigosa. ajgreenchem.com Another related compound, 3',4'-dihydroxyphenyl-chroman-7-ol, was isolated from the stems of Bauhinia pulchella, a member of the Fabaceae family. nih.govresearchgate.net

Isoflavonoids : Particularly abundant in the legume family (Fabaceae), isoflavonoids are a major class of phytoestrogens. ontosight.aifrontiersin.orgnih.gov The isoflavonoid (B1168493) equol (B1671563), which possesses a this compound structure, is a well-known metabolite of daidzein (B1669772), an isoflavone (B191592) found in soybeans. nih.govmdpi.com

Homoisoflavonoids : These compounds are characterized by a 16-carbon skeleton and include derivatives with the this compound core. For example, 7-hydroxy-3-(4-hydroxybenzyl)chroman (B1245816) has been isolated from the resinous exudate known as "dragon's blood," sourced from plants like Dracaena cochinchinensis, and also from Anemarrhena asphodeloides. biocrick.comnaturalproducts.netbiorlab.com

Table 1: Examples of Natural this compound Derivatives and Their Plant Sources

| Compound Class | Specific Compound | Plant Source(s) | Plant Family |

|---|---|---|---|

| Flavan-3-ol | (2S,3R)-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol | Barleria strigosa | Acanthaceae |